
Formononetin
Overview
Description
Formononetin (7-hydroxy-4′-methoxyisoflavone) is a naturally occurring phytoestrogen classified under isoflavones. It is primarily extracted from red clover (Trifolium pratense) and Astragalus membranaceus . Its structural similarity to 17β-estradiol enables estrogenic activity, contributing to diverse pharmacological effects, including anticancer, antioxidant, neuroprotective, and osteogenic properties . This compound has a molecular weight of 268.26 g/mol, with a characteristic [M+H]+ ion at m/z 269 in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formononetin can be synthesized through various chemical reactions. One common method involves the methylation of daidzein, another isoflavone. The reaction typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Formononetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound-3’-sulphonate, a water-soluble derivative with enhanced bioavailability.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate.
Major Products:
Oxidation: this compound-3’-sulphonate.
Reduction: Dihydrothis compound.
Substitution: Methylated derivatives of this compound
Scientific Research Applications
Anticancer Properties
Formononetin has been extensively studied for its anticancer effects across various cancer types. Research indicates that it can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms.
Case Studies
- In a study on multiple myeloma, this compound administration significantly reduced tumor growth in xenograft models .
- Another research highlighted its effectiveness against colon cancer cell lines, where it inhibited proliferation and invasion while promoting apoptosis .
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
- A study demonstrated that this compound effectively reduced inflammation in models of acute inflammatory responses, showcasing its therapeutic potential in conditions like arthritis .
Antioxidant Activities
This compound's antioxidant capabilities contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Research indicated that this compound exhibited significant antioxidant activity in cellular models, demonstrating its potential as a therapeutic agent for diseases linked to oxidative stress .
Data Summary Table
Mechanism of Action
Formononetin exerts its effects through multiple mechanisms:
Estrogen Receptor Modulation: this compound binds to estrogen receptors, mimicking the effects of estrogen and modulating the expression of estrogen-responsive genes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways. .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Similar Isoflavones
Table 1: Structural and Chromatographic Properties of Formononetin and Related Compounds
Compound | Structure (Substitutions) | Retention Time (min) | Molecular Ion ([M+H]+) | Molecular Weight (g/mol) |
---|---|---|---|---|
This compound | 7-OH, 4′-OCH₃ | 4.7 | 269 | 268.26 |
Daidzein | 7,4′-diOH | 2.9 | 255 | 254.24 |
Genistein | 5,7,4′-triOH | 3.9 | 271 | 270.24 |
Biochanin A | 5-OH, 4′-OCH₃ | 5.9 | 285 | 284.26 |
Liquiritigenin | 7,4′-diOH (flavanone) | 3.1 | 257 | 256.25 |
Key Structural Differences :
- This compound’s methoxy group at position 4′ distinguishes it from daidzein (hydroxyl at 4′) and genistein (additional hydroxyl at position 5).
- Biochanin A shares the 4′-methoxy group but has a hydroxyl at position 5 instead of 7 .
Pharmacokinetic and Receptor Binding Profiles
Estrogen Receptor (ER) Affinity
This compound exhibits lower binding affinity for estrogen receptors compared to other isoflavones:
Table 2: ER Binding Affinities (IC₅₀ Values)
Compound | ERα (μM) | ERβ (μM) | Selectivity (ERβ/ERα) |
---|---|---|---|
Genistein | 0.51 | 0.020 | 25.5 |
8-Prenylnaringenin (8-PN) | 0.30 | 1.70 | 0.18 |
Daidzein | 1.20 | 0.80 | 0.67 |
Biochanin A | 2.50 | 3.00 | 1.20 |
This compound | 5.00 | 4.50 | 0.90 |
- This compound’s weaker ER binding suggests reduced estrogenic potency compared to genistein and daidzein .
Pharmacological Comparisons
Anticancer Mechanisms
- This compound: Downregulates miR-21, inhibits Akt phosphorylation, and induces apoptosis in bladder cancer (T24) cells . Synergizes with doxorubicin by suppressing multidrug resistance proteins (MRP1/2) and reversing epithelial-mesenchymal transition (EMT) .
- Genistein : Inhibits topoisomerase II and tyrosine kinases. Higher ERβ selectivity enhances antiproliferative effects in hormone-dependent cancers.
- Biochanin A: Modulates cytochrome P450 enzymes but shows weaker pro-apoptotic activity than this compound .
Osteogenic Activity
- This compound: Enhances bone regeneration by upregulating Runx2 and osteocalcin, mimicking parathyroid hormone (PTH) effects .
- Daidzein : Promotes osteoblast differentiation but requires higher doses for comparable efficacy.
Antioxidant and Anti-inflammatory Effects
- This compound: Activates the Nrf2/Keap1 pathway via PI3K/Akt signaling, reducing oxidative stress in skin flap models . Comparable to quercetin in Nrf2 activation but with distinct pharmacokinetics.
- Genistein : Exerts antioxidant effects via NF-κB inhibition but lacks direct Nrf2 modulation.
Mechanisms of Overcoming Multidrug Resistance
This compound inhibits P-glycoprotein (P-gp) efflux at low concentrations (0.62–2.5 µg/mL), enhancing intracellular retention of chemotherapeutics like calcein-AM . This potency exceeds that of many flavonoids, making it a candidate for reversing drug resistance in cancers.
Neuroprotective and Metabolic Roles
- This compound: Reduces Alzheimer’s disease (AD) relapse rates by modulating Aβ aggregation and estrogen-like pathways . Upregulates UCP1 in brown adipose tissue, enhancing thermogenesis .
- Daidzein : Shows neuroprotection via ERβ activation but lacks direct effects on UCP1.
Biological Activity
Formononetin, an isoflavone predominantly found in various legumes, has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment, angiogenesis, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
1. Anticancer Properties
This compound has demonstrated significant anticancer effects across various cancer cell lines. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis through multiple molecular pathways.
In Vitro Studies
A comprehensive review of in vitro studies shows that this compound exhibits varying degrees of cytotoxicity against different cancer types. The following table summarizes key findings:
In Vivo Studies
This compound's efficacy has also been evaluated in animal models. For example, administration at doses of 20-40 mg/kg in mice with human multiple myeloma xenografts significantly reduced tumor growth and weight, highlighting its potential as a therapeutic agent for hematological malignancies .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : this compound activates caspases (e.g., caspase-3), leading to programmed cell death in various cancer cells .
- Cell Cycle Regulation : It influences key regulatory proteins such as p21 and p53, promoting cell cycle arrest and apoptosis in cancer cells .
- Angiogenesis Modulation : this compound promotes angiogenesis via the estrogen receptor alpha (ERα) and ROCK-II signaling pathways, enhancing endothelial cell proliferation and migration .
3. Anti-inflammatory Effects
This compound has been shown to reduce inflammation by modulating oxidative stress responses. It activates the nuclear factor E2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage. This action is particularly relevant in conditions associated with chronic inflammation .
4. Case Studies
Several studies have illustrated the practical applications of this compound in clinical settings:
- A study involving patients with breast cancer indicated that this compound supplementation could potentially lower recurrence rates due to its ability to modulate estrogenic activity without stimulating tumor growth .
- In animal models, this compound demonstrated protective effects against oxidative stress-induced damage, suggesting its utility in preventing complications associated with cardiovascular diseases .
5. Conclusion
This compound presents a promising candidate for therapeutic interventions due to its multifaceted biological activities, particularly in oncology and anti-inflammatory contexts. The compound's ability to induce apoptosis, inhibit cancer cell proliferation, and modulate angiogenesis underscores its potential as a natural therapeutic agent. Future research should focus on clinical trials to further elucidate its efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying formononetin in plant extracts and biological samples?
Researchers typically use high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) for quantification. Validation parameters (e.g., linearity, limit of detection, recovery rates) must be established using reference standards (≥95% purity). For complex matrices like herbal decoctions, principal component analysis (PCA) or orthogonal partial least squares-discriminant analysis (OPLS-DA) can identify characteristic peaks and quantify this compound alongside co-occurring isoflavones (e.g., daidzein, calycosin) .
Q. How do researchers assess the estrogenic activity of this compound in vitro?
Estrogenic effects are evaluated using estrogen receptor (ER)-positive cell lines (e.g., MCF-7 breast cancer cells). Key assays include:
- Cell proliferation assays : Measure growth stimulation via ER-dependent pathways.
- Receptor binding assays : Compare this compound’s affinity to 17β-estradiol using competitive binding studies.
- Gene expression analysis : Quantify ER-responsive genes (e.g., pS2, progesterone receptor) via qPCR. Note: Activity varies with cell type and endogenous estrogen levels, requiring controls for baseline hormone concentrations .
Q. What in vitro models are used to study this compound’s anti-inflammatory properties?
Common models include:
- IL-13-stimulated human nasal epithelial cells (e.g., JME/CF15 cells) to mimic allergic inflammation.
- Macrophage polarization assays (e.g., RAW264.7 cells) to study M1/M2 phenotype shifts.
- Cytokine profiling : ELISA or multiplex assays to quantify TNF-α, IL-6, and IL-1β suppression. Mechanistic studies often pair these with siRNA silencing (e.g., SIRT1, Nrf2) to validate signaling pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual antioxidant and pro-oxidant roles?
Context-dependent effects require careful experimental design:
- Antioxidant activity : Measure ROS scavenging in non-cancerous cells (e.g., hepatic or endothelial cells) using DCFH-DA probes and correlate with Nrf2/HO-1 pathway activation .
- Pro-oxidant activity : Assess singlet oxygen generation in cancer cells under photodynamic therapy (PDT) conditions. Use inhibitors like sodium azide to confirm ROS-mediated cytotoxicity .
- Dose-dependent assays : Low doses (1–10 µM) often show antioxidant effects, while higher doses (>20 µM) may induce oxidative stress .
Q. What methodologies identify this compound’s metabolic pathways and bioactive metabolites?
- Human liver microsomal assays : Incubate this compound with CYP450 isoforms (e.g., 1A2, 2C9) to detect O-demethylation products like daidzein.
- LC-MS/MS : Characterize hydroxylated metabolites (e.g., 7,8-dihydroxy-4′-methoxyisoflavone) and quantify their estrogenic potency.
- Pharmacokinetic studies : Use stable isotope labeling to track bioavailability and tissue distribution in rodent models .
Q. How can researchers optimize this compound’s synergistic effects in combination therapies?
- Phytochemical combinations : Screen with Astragalus-Pueraria-Citrus extracts using OPLS-DA to identify synergistic peaks (VIP >1.2). This compound’s synergy with puerarin and calycosin enhances anticancer activity in vitro .
- Drug-isoflavone interactions : Use isobologram analysis to calculate combination indices (CI <1 indicates synergy). For example, this compound potentiates cisplatin efficacy in lung cancer models via Nrf2 inhibition .
Q. What experimental strategies address this compound’s low bioavailability in preclinical studies?
- Nanoformulations : Encapsulate this compound in liposomes or polymeric nanoparticles to improve solubility and target tumor tissues.
- Prodrug design : Synthesize glycosylated derivatives to enhance intestinal absorption.
- In vivo imaging : Use fluorescently labeled analogs to track real-time biodistribution in zebrafish or murine models .
Q. Methodological Best Practices
Q. How should researchers handle this compound in laboratory settings?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Safety protocols : Use PPE (gloves, lab coats) due to potential skin/eye irritation (H315/H319 hazards). For inhalation exposure, work in fume hoods .
Q. What structural modifications enhance this compound’s pharmacological efficacy?
- SAR studies : Modify the 4′-methoxy group to improve ER-binding affinity or the 7-hydroxyl group to enhance antioxidant capacity.
- Methylation/acetylation : Increase metabolic stability while retaining activity. For example, 7-O-methyl derivatives show improved BBB penetration in neuroprotection studies .
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYGTCOTHHOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022311 | |
Record name | Formononetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Formononetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-72-3 | |
Record name | Formononetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Formononetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formononetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15335 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | formononetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Formononetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.931 | |
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Record name | FORMONONETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295DQC67BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Formononetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 - 258 °C | |
Record name | Formononetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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